4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Description
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Properties
IUPAC Name |
4-(2-hydroxyethyl)-2-(4-iodophenyl)sulfonyl-3-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O4S/c1-8-11(6-7-16)12(17)14-15(8)20(18,19)10-4-2-9(13)3-5-10/h2-5,16H,6-7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKUTKEKMDOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)I)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS No. 860611-73-0) is a pyrazole derivative that exhibits a unique combination of functional groups, including a hydroxyethyl group, an iodophenyl sulfonyl moiety, and a methyl group. This structural diversity positions it as a candidate for various biological activities, particularly in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃I N₂O₄S |
| Molecular Weight | 408.21 g/mol |
| Purity | >90% |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfonyl group enhances its electrophilic character, potentially allowing it to form covalent bonds with nucleophilic sites in proteins. This property is significant in drug design, particularly for targeting enzymes or receptors involved in disease processes.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one have shown promising results against various bacterial strains and fungi. This suggests that the compound may possess similar antimicrobial efficacy.
Inhibition of Enzymatic Activity
Research has demonstrated that certain pyrazole derivatives can inhibit key enzymes involved in metabolic pathways. For example, studies on related compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications for treating autoimmune diseases and cancers . The potential of 4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one to act as an enzyme inhibitor warrants further investigation.
Case Studies
- Antiviral Activity : A study evaluated the antiviral properties of pyrazole derivatives against the measles virus. Compounds structurally related to 4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one were tested, revealing significant inhibition of viral replication, indicating potential therapeutic applications in viral infections .
- Antioxidant Properties : Another investigation focused on the antioxidant capabilities of similar pyrazole compounds. The results showed that these compounds could scavenge free radicals effectively, suggesting their role in protecting cells from oxidative stress .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation and cyclization. A common approach is refluxing intermediates (e.g., chloranil in xylene) for 25–30 hours, followed by purification via recrystallization from methanol or ethanol . Key steps include optimizing solvent choice (e.g., xylene for high boiling points) and monitoring reaction progress using TLC or HPLC. Post-reaction workup involves separation of organic layers, washing with NaOH solution, and drying over anhydrous Na₂SO₄ .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural integrity, particularly for verifying the sulfonyl and hydroxyethyl groups. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography, using programs like SHELXL, provides definitive structural validation .
Q. How should researchers address discrepancies in crystallographic data for this compound?
- Methodological Answer : Discrepancies in bond lengths or angles can arise from twinning or disorder. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters. Cross-validate results with WinGX for data processing and ORTEP-3 for visualizing electron density maps. If inconsistencies persist, re-examine crystal quality or consider alternative space groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 4-iodophenylsulfonyl moiety?
- Methodological Answer : Employ Design of Experiments (DOE) to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. toluene), and catalyst loading (e.g., K₂CO₃). Monitor sulfonylation efficiency via LC-MS. For iodine incorporation, optimize electrophilic substitution using I₂/HIO₃ in acidic media, ensuring stoichiometric control to avoid over-iodination .
Q. What role does the 2-hydroxyethyl group play in modulating the compound’s reactivity?
- Methodological Answer : The hydroxyethyl group enhances solubility in polar solvents and participates in hydrogen bonding, affecting crystallization. To study its reactivity, synthesize analogs lacking this group and compare nucleophilic substitution kinetics (e.g., with NaN₃ in DMF). Spectroscopic tracking (e.g., IR for -OH stretches) reveals conformational changes during reactions .
Q. How can computational tools predict the compound’s interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (Gaussian, ORCA) model electronic properties, while molecular docking (AutoDock Vina) predicts binding affinities to enzymes/receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition). Use SHELX-derived crystallographic data to refine force fields for accurate simulations .
Q. What experimental designs are suitable for assessing stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40–60°C. Monitor degradation via HPLC-UV at regular intervals. Kinetic modeling (Arrhenius equation) extrapolates shelf life. For thermal stability, use Differential Scanning Calorimetry (DSC) to identify decomposition thresholds .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : If NMR suggests a tautomerism not evident in X-ray data, perform variable-temperature NMR to detect dynamic equilibria. Complement with synchrotron XRD to capture high-resolution structures. Use SHELXPRO to model disorder or alternative conformations, ensuring refinement parameters align with spectroscopic observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
